molecular formula C14H18BF3O2 B1442177 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane CAS No. 1190235-39-2

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Cat. No.: B1442177
CAS No.: 1190235-39-2
M. Wt: 286.1 g/mol
InChI Key: JMTFZFYCYAHNQN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H18BF3O2 and its molecular weight is 286.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds, leading to the formation of biaryl structures. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, which activates the boronic acid for the transmetalation step in the coupling reaction .

Cellular Effects

For instance, they can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . Additionally, these compounds may affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of proteasome activity, which is crucial for protein degradation and turnover in cells. By binding to the active sites of proteasomes, this compound prevents the breakdown of ubiquitinated proteins, leading to cellular stress and apoptosis . Additionally, the compound can interact with other biomolecules, such as kinases and phosphatases, altering their activity and impacting cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of proteasome activity and prolonged cellular stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively inhibit proteasome activity, leading to therapeutic effects in cancer models . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage, due to the accumulation of ubiquitinated proteins and prolonged cellular stress. Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition and therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a boronic acid derivative. This compound interacts with enzymes such as cytochrome P450s and other oxidases, which can metabolize it into various intermediates . These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical reactions and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which can affect its accumulation and activity in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with proteasomes and other biomolecules involved in protein degradation and cellular stress responses.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-6-5-7-11(8-10)14(16,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFZFYCYAHNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726927
Record name 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190235-39-2
Record name 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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